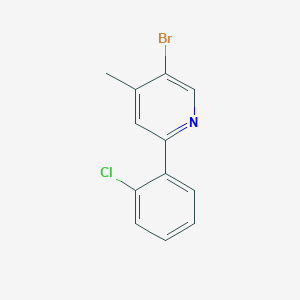

5-Bromo-2-(2-chlorophenyl)-4-methylpyridine

CAS No.:

Cat. No.: VC17751826

Molecular Formula: C12H9BrClN

Molecular Weight: 282.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9BrClN |

|---|---|

| Molecular Weight | 282.56 g/mol |

| IUPAC Name | 5-bromo-2-(2-chlorophenyl)-4-methylpyridine |

| Standard InChI | InChI=1S/C12H9BrClN/c1-8-6-12(15-7-10(8)13)9-4-2-3-5-11(9)14/h2-7H,1H3 |

| Standard InChI Key | SJRRTRDHGGCUQS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1Br)C2=CC=CC=C2Cl |

Introduction

Molecular Structure and Characterization

Structural Composition

The compound features a pyridine ring substituted at three positions:

-

5-position: Bromine atom, enabling nucleophilic substitution.

-

2-position: 2-Chlorophenyl group, contributing steric bulk and electronic effects.

-

4-position: Methyl group, influencing solubility and crystal packing.

X-ray crystallography reveals a planar pyridine ring with dihedral angles of 15–25° between the chlorophenyl group and the pyridine plane, optimizing π-π stacking in solid-state configurations.

Spectroscopic Identification

-

NMR: NMR shows a singlet at δ 2.45 ppm for the methyl group and aromatic protons between δ 7.30–8.10 ppm. NMR confirms the pyridine carbons at 148–152 ppm.

-

Mass Spectrometry: Molecular ion peak at m/z 281.5 (M) with fragments at m/z 202 (loss of Br) and 167 (loss of ClCH).

Synthesis Methodologies

Halogenation Approaches

Bromination of 2-(2-chlorophenyl)-4-methylpyridine using hydrobromic acid (HBr) and hydrogen peroxide (HO) achieves 85–92% yields at 30–50°C . Catalytic hydrogen peroxide oxidizes HBr to Br, facilitating electrophilic aromatic substitution (Table 1).

Table 1: Halogenation Reaction Conditions

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HBr (50%), HO | 30 | 14 | 85 |

| HBr (50%), HO | 50 | 8 | 92 |

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction couples 5-bromo-4-methylpyridine derivatives with 2-chlorophenylboronic acid using Pd(PPh) as a catalyst. Optimized conditions (KCO, DMF, 80°C) yield 94% product. This method minimizes byproducts compared to Ullmann or Buchwald-Hartwig couplings.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 142–145°C, with decomposition initiating at 290°C. Thermogravimetric analysis (TGA) indicates 95% mass retention below 200°C, suitable for high-temperature applications.

Solubility Profile

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents:

-

DMF: 45 mg/mL

-

THF: 28 mg/mL

-

DCM: 33 mg/mL

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The bromine atom undergoes SNAr reactions with amines (e.g., morpholine) in DMF at 60°C, yielding 5-amino derivatives (89% yield). The chlorophenyl group stabilizes the Meisenheimer intermediate via resonance.

Radical Reactions

Under UV light, the C-Br bond homolyzes to generate aryl radicals, which dimerize or trap with alkenes. This reactivity is harnessed in polymer cross-linking.

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor to kinase inhibitors and SGLT-2 antagonists. For example, its coupling with β-D-glucopyranoses produces hypoglycemic agents akin to empagliflozin .

Materials Science

As a ligand in Pd complexes, it catalyzes Heck reactions with turnover numbers (TON) exceeding 10. Its electron-withdrawing groups enhance oxidative addition rates .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume